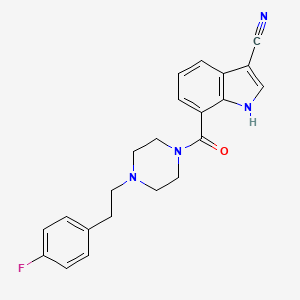
Pruvanserin
Descripción general
Descripción
Pruvanserin, también conocido como EMD-281,014 o LY-2,422,347, es un antagonista selectivo del receptor 5-HT2A. Inicialmente fue desarrollado por Eli Lilly and Company para el tratamiento del insomnio. Aunque llegó a las pruebas clínicas de fase II en 2008, parece haber sido descontinuado y ya no está en la línea de desarrollo de la compañía . This compound ha mostrado potencial en la mejora del sueño, además de exhibir efectos antidepresivos, ansiolíticos y potenciadores de la memoria de trabajo en estudios con animales .
Métodos De Preparación
La síntesis de pruvanserin involucra varios pasos, comenzando con la preparación del núcleo de indole-3-carbonitrilo. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de indol: Esto se logra a través de una síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona para formar el anillo de indol.
Introducción del grupo carbonitrilo: El núcleo de indol luego se funcionaliza con un grupo nitrilo en la posición 3.
Unión de la porción de piperazina: El paso final involucra el acoplamiento del indole-3-carbonitrilo con un derivado de piperazina que contiene un grupo 4-fluorofenilo.
Análisis De Reacciones Químicas
Pruvanserin se somete a varias reacciones químicas, incluyendo:
Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, potencialmente alterando sus propiedades farmacológicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Química: Pruvanserin sirve como un compuesto modelo para estudiar antagonistas selectivos del receptor 5-HT2A y sus interacciones con otras moléculas.
Biología: En la investigación biológica, this compound se utiliza para investigar el papel de los receptores 5-HT2A en varios procesos fisiológicos, incluida la regulación del sueño, los trastornos del estado de ánimo y las funciones cognitivas.
Medicina: this compound ha mostrado promesa en el tratamiento del insomnio, la depresión, la ansiedad y los déficits cognitivos en estudios preclínicos.
Industria: Si bien las aplicaciones industriales de this compound son limitadas, su síntesis y estudio contribuyen al desarrollo de nuevos fármacos dirigidos a los receptores 5-HT2A
Mecanismo De Acción
Pruvanserin ejerce sus efectos antagonizando selectivamente el receptor 5-HT2A, un subtipo de receptor de serotonina. Al bloquear este receptor, this compound modula la actividad de la serotonina, un neurotransmisor involucrado en la regulación del estado de ánimo, el sueño y la cognición. Los objetivos moleculares y las vías involucradas en el mecanismo de acción de this compound incluyen la inhibición de la unión de serotonina a los receptores 5-HT2A, lo que lleva a una reducción de la neurotransmisión excitatoria y una mejora del sueño y el estado de ánimo .
Comparación Con Compuestos Similares
Pruvanserin es parte de una clase de compuestos conocidos como indolecarboxamidas, que contienen un grupo carboxamida unido a un anillo de indol. Los compuestos similares incluyen:
Eplivanserin: Otro antagonista selectivo del receptor 5-HT2A desarrollado para el tratamiento del insomnio.
Pimavanserin: Un agonista inverso selectivo del receptor 5-HT2A utilizado para tratar la psicosis de la enfermedad de Parkinson.
Glemanserin: Un antagonista selectivo del receptor 5-HT2A estudiado por su potencial en el tratamiento de la esquizofrenia.
Roluperidona: Un antagonista selectivo del receptor 5-HT2A que se está investigando para el tratamiento de los síntomas negativos en la esquizofrenia
La singularidad de this compound radica en su afinidad de unión específica y selectividad para el receptor 5-HT2A, lo que contribuye a sus potenciales efectos terapéuticos en los trastornos del sueño y del estado de ánimo.
Propiedades
IUPAC Name |
7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20/h1-7,15,25H,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLDDAFYYAIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196133 | |
| Record name | Pruvanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443144-26-1 | |
| Record name | Pruvanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443144-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pruvanserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pruvanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pruvanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRUVANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL09X1D9EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)
![3-[[2-(2-furanylmethyl)-3-oxo-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1232991.png)
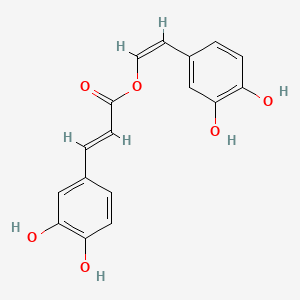
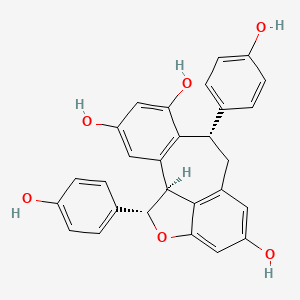

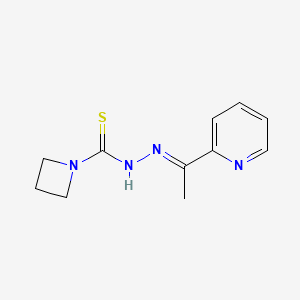
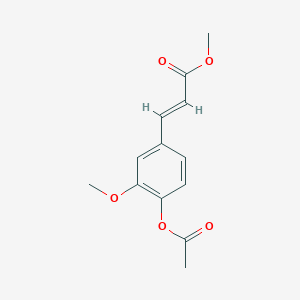

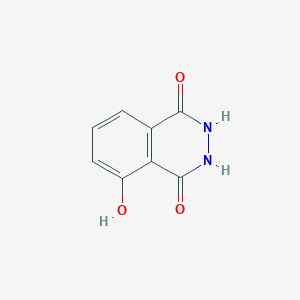

![2-(4-benzylpiperazin-1-yl)-N-[(E)-[(Z)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B1233004.png)

![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1233006.png)

